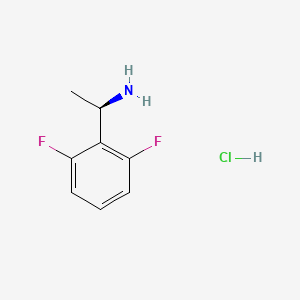

(R)-1-(2,6-Difluorophenyl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-1-(2,6-Difluorophenyl)ethanamine is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring and an ethanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2,6-Difluorophenyl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 2,6-difluorobenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

Amination: The alcohol is then converted to the amine via a substitution reaction using ammonia or an amine source under appropriate conditions.

Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.

Industrial Production Methods: Industrial production of ®-1-(2,6-Difluorophenyl)ethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Types of Reactions:

Oxidation: ®-1-(2,6-Difluorophenyl)ethanamine can undergo oxidation reactions to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl ethanamines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(R)-1-(2,6-Difluorophenyl)ethanamine serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. The presence of fluorine atoms is known to enhance the binding affinity and metabolic stability of drugs.

Case Study: Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant properties by modulating serotonin and norepinephrine pathways. For example, studies have shown that analogs can significantly influence mood-related behaviors in animal models.

Organic Synthesis

This compound is utilized as a building block for synthesizing complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new synthetic routes for pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis typically involves:

- Starting from 2,6-difluorobenzaldehyde.

- Reduction of the aldehyde to alcohol.

- Conversion to amine via substitution reactions.

- Resolution into enantiomers using chiral techniques.

Biological Studies

This compound is investigated for its biological activity, particularly in neuropharmacology and oncology.

Antitumor Properties

Preclinical studies suggest that it can inhibit tumor growth in various cancer cell lines. The following table summarizes key findings regarding its antiproliferative activity:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound HCl | HeLa | 0.50 | Induces apoptosis via caspase activation |

| This compound HCl | MCF-7 | 0.65 | Cell cycle arrest at G1 phase |

These findings indicate that the compound may trigger apoptosis and inhibit cell proliferation through specific molecular pathways.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the difluoro substitution on the phenyl ring. Modifications to this structure can significantly alter biological activity:

- Electron-Withdrawing Groups (EWGs) : Enhances biological activity when present at specific positions on the aromatic ring.

- Chirality : The (R)-configuration is crucial for maintaining desired pharmacological effects compared to its (S)-enantiomer.

Wirkmechanismus

The mechanism of action of ®-1-(2,6-Difluorophenyl)ethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards the targets.

Vergleich Mit ähnlichen Verbindungen

- ®-1-(3,4-Difluorophenyl)ethanamine

- ®-1-(3,5-Difluorophenyl)ethanamine

- ®-1-(4-Fluoro-3-methoxyphenyl)ethanamine

Comparison: ®-1-(2,6-Difluorophenyl)ethanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to other difluorophenyl ethanamines, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in research and industry.

Biologische Aktivität

(R)-1-(2,6-Difluorophenyl)ethanamine, also known as (R)-2-(2,6-difluorophenyl)ethylamine, is a chiral amine compound that has garnered attention in pharmacological studies due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C8H10F2N

- Molecular Weight : 165.17 g/mol

- CAS Number : 52991922

The compound is characterized by the presence of a difluorophenyl group attached to an ethanamine backbone, which influences its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The compound has been studied for its potential as a selective serotonin reuptake inhibitor (SSRI), which may have implications in treating mood disorders and anxiety-related conditions .

Key Mechanisms:

- Receptor Binding : The difluorophenyl moiety enhances binding affinity to serotonin receptors, particularly the 5-HT1A receptor.

- Enzyme Inhibition : The compound exhibits inhibitory activity against certain enzymes involved in neurotransmitter metabolism, contributing to its antidepressant effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Research indicates that modifications to the fluorine substituents on the phenyl ring significantly affect biological activity.

| Modification | Effect on Activity |

|---|---|

| Removal of one fluorine | Decreased binding affinity |

| Substitution with electron-withdrawing groups | Increased potency |

| Alteration of the amine group | Varied selectivity towards receptors |

Studies have shown that maintaining the stereochemistry of the compound is essential for preserving its biological efficacy .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antidepressant Activity : In a controlled trial involving animal models, this compound demonstrated significant antidepressant-like effects in forced swim tests. The compound's efficacy was comparable to established SSRIs, indicating its potential as a therapeutic agent .

- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results showed that treatment with this compound reduced cell death and improved survival rates in neuronal cultures exposed to harmful agents .

- Inhibition of Necroptosis : Research into necroptosis mechanisms revealed that this compound inhibited necroptosis in Jurkat T cells when treated with TNF-α. The compound displayed an EC50 value of 0.050 μM, suggesting potent necroptosis inhibitory activity .

Eigenschaften

IUPAC Name |

(1R)-1-(2,6-difluorophenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPHGCQJDUZZGM-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC=C1F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.